molecular formula C22H20N2O5 B4709893 N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide

N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide

Cat. No. B4709893
M. Wt: 392.4 g/mol
InChI Key: WLOMNUORGSCDJI-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide, also known as BMH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMH belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, glucose metabolism, and inflammation. This compound has been shown to inhibit the activity of various enzymes such as PI3K, AKT, and NF-κB, which are known to play a critical role in cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibiting the growth and proliferation of cancer cells, improving glucose tolerance and insulin sensitivity, and reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant and anti-angiogenic properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide is its diverse biological activities, which make it a promising candidate for various therapeutic applications. This compound is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical application.

Future Directions

There are several future directions for N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide research, including the development of more potent and selective derivatives, the evaluation of its therapeutic potential in various animal models and clinical trials, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential application of this compound in combination therapy with other drugs or as a drug delivery system needs to be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, diabetes, and inflammation. This compound has diverse biological activities and has been shown to have various biochemical and physiological effects. However, its potential toxicity and side effects need to be carefully evaluated before its clinical application. There are several future directions for this compound research, including the development of more potent and selective derivatives, the evaluation of its therapeutic potential in various animal models and clinical trials, and the elucidation of its mechanism of action at the molecular level.

Scientific Research Applications

N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide has been studied extensively for its potential therapeutic applications in various fields such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB signaling pathway.

properties

IUPAC Name

2,5-dihydroxy-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-28-21-11-16(7-10-20(21)29-14-15-5-3-2-4-6-15)13-23-24-22(27)18-12-17(25)8-9-19(18)26/h2-13,25-26H,14H2,1H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOMNUORGSCDJI-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide
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N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide
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N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide
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N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,5-dihydroxybenzohydrazide

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